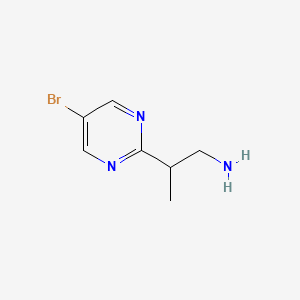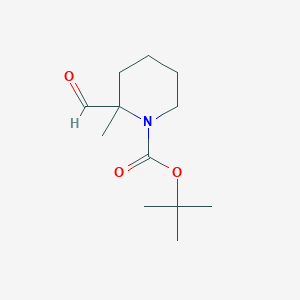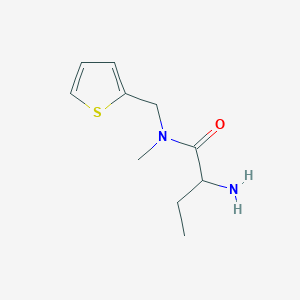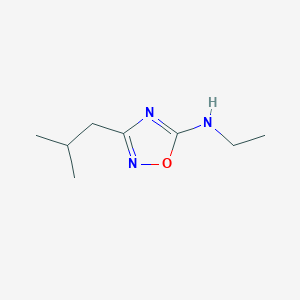
(3R)-3-Amino-3-cyclopentylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-cyclopentylpropanamide: is an organic compound with the molecular formula C8H16N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-cyclopentylpropanamide typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the amino group and the amide functionality.
Amination: Cyclopentanone is first converted to cyclopentylamine through reductive amination.
Amidation: The cyclopentylamine is then reacted with a suitable acylating agent, such as acryloyl chloride, to form the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (3R)-3-Amino-3-cyclopentylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide group can be reduced to the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Chemistry:
Catalysis: (3R)-3-Amino-3-cyclopentylpropanamide can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.
Biology:
Enzyme Inhibition: This compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its structural properties, this compound is explored as a potential lead compound in the development of new pharmaceuticals.
Industry:
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-cyclopentylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive or non-competitive inhibition, depending on the nature of the enzyme and the binding affinity of the compound.
Comparison with Similar Compounds
(3S)-3-Amino-3-cyclopentylpropanamide: The enantiomer of (3R)-3-Amino-3-cyclopentylpropanamide, which has a different spatial arrangement.
Cyclopentylamine: A simpler analog that lacks the amide functionality.
3-Aminopropanamide: A compound with a similar backbone but without the cyclopentyl ring.
Uniqueness: this compound is unique due to its chiral nature and the presence of both an amino group and an amide group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific applications.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(3R)-3-amino-3-cyclopentylpropanamide |
InChI |
InChI=1S/C8H16N2O/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7H,1-5,9H2,(H2,10,11)/t7-/m1/s1 |
InChI Key |
MZHUISGHEQKEPC-SSDOTTSWSA-N |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC(=O)N)N |
Canonical SMILES |
C1CCC(C1)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine](/img/structure/B13288354.png)


![1,2-Diazaspiro[2.4]hept-1-en-4-ol](/img/structure/B13288378.png)

![(3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13288390.png)
![(1,2,3-Thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13288394.png)




